molecular formula C21H32O4 B13426741 5alpha-Pregnan-11beta,17-diol-3,20-one

5alpha-Pregnan-11beta,17-diol-3,20-one

Cat. No.: B13426741
M. Wt: 348.5 g/mol
InChI Key: PSGMYFWTNUYMPH-SSEXRTCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5alpha-Pregnan-11beta,17-diol-3,20-one is a reduced metabolite of endogenous corticosteroids and a key intermediate in the study of steroid hormone biosynthesis and metabolism . This C21 steroid is characterized by its 5alpha-reduced, 3,20-dione structure with hydroxyl groups at the 11beta and 17 positions, a configuration relevant to the glucocorticoid and mineralocorticoid pathways . Its structure places it within the broader family of pregnane steroids, which serve as essential precursors for bioactive hormones . For researchers, this compound provides critical analytical value as a standard for mass spectrometry-based steroid metabolomics, enabling the precise quantification of steroid profiles in serum and urine to investigate endocrine disorders . It is also highly relevant for studying intracrine pathways, where inactive steroid precursors are activated within specific target tissues, a process that is often not reflected in circulating hormone levels . By utilizing this analyte, scientists can elucidate alternative steroidogenic routes, such as the "backdoor" pathways to active androgens, which are significant in conditions like congenital adrenal hyperplasia and polycystic ovary syndrome . Furthermore, its role as a potential intermediate in the metabolism of 11-oxygenated androgens, an emerging class of potent androgens, makes it a compound of growing interest in modern endocrinology research . This product is strictly for Research Use Only and is intended for laboratory analysis to advance scientific understanding of steroid biochemistry, not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

(5S,8S,9S,10S,11S,13S,14S,17S)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h13,15-18,24-25H,4-11H2,1-3H3/t13-,15-,16-,17-,18+,19-,20-,21+/m0/s1

InChI Key

PSGMYFWTNUYMPH-SSEXRTCUSA-N

Isomeric SMILES

CC(=O)[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)O)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C)O

Origin of Product

United States

Preparation Methods

Starting Materials

  • 5alpha-Pregnane-3,20-dione derivatives are common precursors.
  • Protected forms such as acetates or ketals are often used to control reactivity during multi-step synthesis.
  • Oxidized intermediates like 16,17-oxido-pregnenolone acetate serve as substrates for halogenation and hydroxylation steps.

Hydroxylation at C11

  • Enzymatic hydroxylation by steroid 11beta-hydroxylase (CYP11B1) is the physiological route.
  • Chemically, hydroxylation at the 11beta position can be mimicked using selective oxidation methods or by introducing 11beta-hydroxyl groups via bromohydrin intermediates followed by hydrolysis.
  • For example, treatment of 16,17-oxido-pregnane derivatives with bromine and hydrobromic acid in acetic acid yields 11beta-bromo or bromo-hydrin intermediates, which upon hydrolysis give 11beta-hydroxy steroids.

Reduction at C17 and C3 Positions

  • The 17-hydroxyl group is introduced via reduction of 17-keto groups using selective reductases or chemical reducing agents such as lithium aluminum hydride after protection steps.
  • The 3-keto group can be selectively reduced to 3alpha-hydroxy by aldo-keto reductases in biological systems or chemically by stereoselective reduction methods.
  • Enzymes like 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD) catalyze these reductions in vivo, and chemical analogs use hydride donors under controlled conditions.

Protection and Deprotection Strategies

  • Protecting groups such as acetates at hydroxyl positions are used to prevent side reactions during halogenation or oxidation steps.
  • Cyclic ketals may protect the 20-keto group during reduction or halogenation.
  • After completion of functionalization, deprotection is achieved by hydrolysis under mild acidic or basic conditions to yield the free diol-ketone structure.

Halogenation and Subsequent Transformations

  • Halogenation at C21 or other positions is used to activate the steroid for further substitution or hydroxylation.
  • Bromination using bromine in acetic acid with hydrobromic acid is a common method.
  • The halogenated intermediates can be converted back to hydroxyl groups by hydrolysis or reduction, facilitating introduction of hydroxyl groups at desired positions.

Example Synthetic Scheme (Based on Patent US2789989A)

Step Reagents/Conditions Description Product/Intermediate
1 16,17-oxido-pregnenolone acetate + Br2 in AcOH Bromination to form 16,17,21-tetrabromo derivatives Brominated pregnane acetate
2 30% HBr in AcOH + CCl4 Formation of bromohydrin intermediates at C11 11beta-bromo-pregnane derivatives
3 Hydrolysis with benzene/methanol + HBr Conversion of bromides to 11beta-hydroxy groups 5alpha-Pregnane-3alpha,11beta-diol-20-one derivatives
4 Reflux with potassium bicarbonate in methanol/water Deprotection and purification Free diol-ketone steroid

This sequence illustrates the chemical introduction of the 11beta-hydroxyl group and preparation of diol-ketone steroids structurally related to 5alpha-Pregnan-11beta,17-diol-3,20-one.

Analytical and Characterization Data

  • Melting points of intermediates and final products typically range between 180-245 °C depending on purity and substitution pattern.
  • Elemental analysis confirms composition consistent with expected formulas.
  • Spectroscopic methods such as NMR and IR are used to verify hydroxyl and keto functionalities.
  • Chromatographic methods (HPLC, TLC) monitor reaction progress and purity.

Summary Table of Key Preparation Steps

Preparation Step Method/Agent Purpose Notes
Starting material Pregnane-3,20-dione derivatives Base steroid scaffold Commercially available or synthesized
Halogenation Bromine + HBr in acetic acid Introduce halogen for activation Controlled temperature required
Hydroxylation at C11 Hydrolysis of bromohydrin intermediates Install 11beta-hydroxyl group Requires mild acidic conditions
Reduction at C17 Lithium aluminum hydride or enzymatic Convert keto to hydroxyl Protect other sensitive groups
Protection/Deprotection Acetylation / hydrolysis Control reactivity Critical for multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

5alpha-Pregnan-11beta,17-diol-3,20-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to maintain the integrity of the steroid nucleus .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield various reduced forms of the steroid .

Scientific Research Applications

5alpha-Pregnan-11beta,17-diol-3,20-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5alpha-Pregnan-11beta,17-diol-3,20-one involves its role as an intermediate in the androgen backdoor pathway. It is converted from 17alpha-hydroxyprogesterone and eventually leads to the formation of dihydrotestosterone (DHT) without the intermediate formation of testosterone. This pathway is crucial for the regulation of androgen levels in the body .

Comparison with Similar Compounds

Key Observations :

  • Ring Saturation : The 5α-pregnan backbone confers rigidity and metabolic stability compared to Δ<sup>4</sup>-unsaturated analogs like 21-deoxycortisol .
  • Hydroxylation Patterns : The absence of a 21-hydroxyl group distinguishes 5α-Pregnan-11β,17-diol-3,20-one from cortisol metabolites like allotetrahydrocortisol, which require 21-hydroxylation for cortisol biosynthesis .

Metabolic Pathways and Enzyme Interactions

  • 21-Deoxycortisol : Synthesized via CYP17A1-mediated 17α-hydroxylation and acts as a substrate for 21-hydroxylase in congenital adrenal hyperplasia (21OHD) .
  • Allotetrahydrocortisol : Formed by 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD) from cortisol; lacks glucocorticoid activity due to 3α-hydroxylation .
  • 5α-Pregnan-11β,17-diol-3,20-one : Likely metabolized by 5α-reductase and CYP17A1, similar to 11β-hydroxyprogesterone derivatives .

Q & A

Q. What synthetic routes are available for 5α-Pregnan-11β,17-diol-3,20-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically starts from steroid precursors (e.g., pregnenolone derivatives). Key steps include hydroxylation at C11β and C17, with stereochemical control achieved via chiral catalysts or enzymatic methods. Reaction conditions (e.g., 0–90°C, acidic/alkaline media) are optimized to prevent epimerization . Industrial-scale synthesis employs continuous flow reactors for reproducibility . Purity (>95%) is confirmed via HPLC, with structural validation by NMR and X-ray crystallography .

Q. How can researchers characterize the stereochemistry and functional groups of this compound?

  • Methodological Answer :
  • Stereochemistry : Use NOESY NMR to confirm axial/equatorial orientations of hydroxyl groups (e.g., 11β vs. 11α). X-ray crystallography resolves absolute configuration .
  • Functional Groups : FT-IR identifies hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches. Mass spectrometry (HRMS) confirms molecular weight (C₂₁H₃₄O₄; calc. 358.25 g/mol) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Use deuterated internal standards (e.g., d₃-5α-pregnan) to correct for matrix effects. Monitor transitions m/z 358→163 (quantifier) and 358→145 (qualifier) .
  • Immunoassays : Validate cross-reactivity with structurally similar metabolites (e.g., 5β-pregnane derivatives) to avoid false positives .

Advanced Research Questions

Q. How can contradictions in reported metabolic pathways of 5α-Pregnan-11β,17-diol-3,20-one be resolved?

  • Methodological Answer :
  • Pathway Mapping : Use isotopically labeled tracers (¹³C/²H) in in vitro hepatocyte models to track hydroxylation and sulfation pathways .
  • Data Reconciliation : Apply Generalized Additive Models (GAMs) to harmonize conflicting kinetic data (e.g., enzyme affinity variations across species) . Cross-validate findings with CRISPR-edited cell lines lacking specific cytochrome P450 isoforms .

Q. What experimental design considerations are critical for studying this compound’s role in androgen-mediated pathologies (e.g., prostate cancer)?

  • Methodological Answer :
  • Model Systems : Use patient-derived xenografts (PDXs) with intact steroidogenic pathways to mimic tumor microenvironments. Compare 5α-reductase activity in castration-resistant vs. hormone-sensitive models .
  • Dose-Response Analysis : Employ Bayesian hierarchical models to account for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) studies .
  • Contradiction Management : Pre-register protocols (e.g., on Open Science Framework) to address reproducibility issues, such as conflicting reports on its agonism/antagonism of androgen receptors .

Q. How can structural analogs of this compound be engineered to probe its interactions with glucocorticoid receptors (GRs)?

  • Methodological Answer :
  • Computational Docking : Perform molecular dynamics simulations (AMBER/CHARMM) to identify key GR binding residues (e.g., Asn564, Gln642). Validate predictions with alanine-scanning mutagenesis .
  • Synthetic Modifications : Introduce fluorinated groups at C20 to enhance metabolic stability while retaining GR affinity. Assess cytotoxicity in primary adrenal cell cultures .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing/powder handling to avoid inhalation .
  • Waste Disposal : Follow EPA guidelines for steroid waste. Incinerate at >850°C to prevent environmental contamination .
  • Carcinogenicity Mitigation : Limit exposure duration; monitor staff via biannual biomonitoring (urinary metabolites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.